molecular formula C22H22N2O4S2 B11336979 N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-(2-phenoxyphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11336979
M. Wt: 442.6 g/mol
InChI Key: CBHMJYOVDQYDAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-PHENOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a combination of phenyl, thiophene, sulfonyl, piperidine, and carboxamide groups. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-PHENOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE likely involves multiple steps, including the formation of the phenoxyphenyl group, the thiophene sulfonyl group, and the piperidine carboxamide group. Typical synthetic routes might include:

    Formation of the Phenoxyphenyl Group: This could involve a nucleophilic aromatic substitution reaction where a phenol reacts with a halogenated benzene derivative.

    Formation of the Thiophene Sulfonyl Group: This might involve sulfonylation of a thiophene ring using reagents like chlorosulfonic acid.

    Formation of the Piperidine Carboxamide Group: This could involve the reaction of a piperidine derivative with a carboxylic acid or its derivative (e.g., an acid chloride).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-PHENOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring and the phenoxyphenyl group could be susceptible to oxidation under strong oxidizing conditions.

    Reduction: The sulfonyl group could be reduced to a sulfide under reducing conditions.

    Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or sulfides.

Scientific Research Applications

N-(2-PHENOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-PHENOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE would depend on its specific biological target. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor activity.

    Affecting Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Phenoxyphenyl)piperidine-3-carboxamide: Lacks the thiophene sulfonyl group.

    1-(Thiophene-2-sulfonyl)piperidine-3-carboxamide: Lacks the phenoxyphenyl group.

    N-(2-Phenoxyphenyl)-1-(thiophene-2-sulfonyl)piperidine: Lacks the carboxamide group.

Uniqueness

N-(2-PHENOXYPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which could confer unique chemical and biological properties. This uniqueness could make it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H22N2O4S2

Molecular Weight

442.6 g/mol

IUPAC Name

N-(2-phenoxyphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C22H22N2O4S2/c25-22(17-8-6-14-24(16-17)30(26,27)21-13-7-15-29-21)23-19-11-4-5-12-20(19)28-18-9-2-1-3-10-18/h1-5,7,9-13,15,17H,6,8,14,16H2,(H,23,25)

InChI Key

CBHMJYOVDQYDAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.